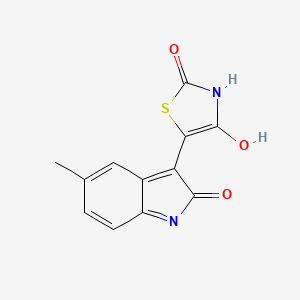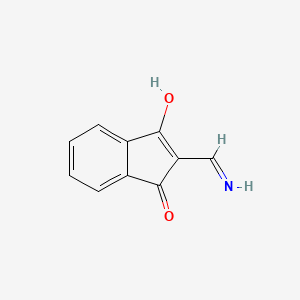
1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium is a synthetic organic compound characterized by its unique structure, which includes a pyrrolidinium ring substituted with phenylpropynyl and propynyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium typically involves the following steps:
Formation of the Pyrrolidinium Ring: This can be achieved through the cyclization of appropriate precursors under basic or acidic conditions.
Substitution Reactions: The introduction of the phenylpropynyl and propynyl groups is usually carried out via nucleophilic substitution reactions. Common reagents include alkynyl halides and phenylacetylene derivatives.
Catalysis: Transition metal catalysts, such as palladium or copper, are often employed to facilitate the coupling reactions necessary for the formation of the desired substituents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: These reactors allow for precise control over reaction conditions, improving yield and purity.
Optimization of Reaction Parameters: Temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product.
化学反应分析
Types of Reactions: 1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carbonyl-containing products.
Reduction: Reduction reactions, often using hydrogen gas and a metal catalyst, can convert the triple bonds into single or double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the pyrrolidinium ring or the alkyne moieties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium or platinum catalysts.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products:
Oxidation Products: Aldehydes, ketones, or carboxylic acids.
Reduction Products: Alkenes or alkanes.
Substitution Products: Various substituted pyrrolidinium derivatives.
科学研究应用
1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its ability to undergo various chemical modifications.
作用机制
The mechanism by which 1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium exerts its effects depends on its specific application:
Molecular Targets: In biological systems, it may interact with enzymes, receptors, or DNA, leading to changes in cellular function.
Pathways Involved: The compound can modulate signaling pathways, induce apoptosis in cancer cells, or inhibit microbial growth through various biochemical mechanisms.
相似化合物的比较
1-(Phenylprop-2-yn-1-yl)pyrrolidinium: Lacks the additional propynyl group, resulting in different reactivity and applications.
1-(Prop-2-yn-1-yl)pyrrolidinium:
Uniqueness: 1-(3-Phenylprop-2-yn-1-yl)-1-(prop-2-yn-1-yl)pyrrolidinium stands out due to the presence of both phenylpropynyl and propynyl groups, which confer unique reactivity and versatility in synthetic applications
属性
分子式 |
C16H18N+ |
|---|---|
分子量 |
224.32 g/mol |
IUPAC 名称 |
1-(3-phenylprop-2-ynyl)-1-prop-2-ynylpyrrolidin-1-ium |
InChI |
InChI=1S/C16H18N/c1-2-12-17(13-6-7-14-17)15-8-11-16-9-4-3-5-10-16/h1,3-5,9-10H,6-7,12-15H2/q+1 |
InChI 键 |
BAPVFWDHAXAWCD-UHFFFAOYSA-N |
规范 SMILES |
C#CC[N+]1(CCCC1)CC#CC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Diethyl 4-[(2,4-dimethylphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B11624816.png)

![2-[N-(4-Methylphenyl)4-methoxybenzenesulfonamido]-N-(propan-2-YL)acetamide](/img/structure/B11624824.png)
![3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11624829.png)
![N-(2-Ethylphenyl)-4-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanamide](/img/structure/B11624831.png)

![3-Ethyl 6-methyl 4-{[4-(piperidin-1-yl)phenyl]amino}quinoline-3,6-dicarboxylate](/img/structure/B11624837.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11624850.png)
![4-[(4-chlorophenyl)carbonyl]-5-(3,4-dimethoxyphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11624862.png)
![4,4'-[(4-ethoxy-3-methoxyphenyl)methanediyl]bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)](/img/structure/B11624871.png)
![1-(4-{2-[5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-YL)-4,5-dihydro-1H-pyrazol-1-YL]-1,3-thiazol-4-YL}benzenesulfonyl)piperidine](/img/structure/B11624876.png)

![(5Z)-2-(4-methylphenyl)-5-({3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11624893.png)
![Propan-2-yl 2-(4-{[(4-ethylphenyl)sulfonyl]amino}-1-hydroxynaphthalen-2-yl)-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B11624907.png)
